methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(4-carbamoylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-14-7(12)2-3-11-5-6(4-10-11)8(9)13/h4-5H,2-3H2,1H3,(H2,9,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHLQDBOVXYNMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCN1C=C(C=N1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate typically involves the reaction of 4-carbamoyl-1H-pyrazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the pyrazole to the acrylate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate has shown promise in the following areas:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The carbamoyl group may enhance binding affinity to microbial targets, leading to increased efficacy against infections .
- Anticancer Potential : The compound's ability to induce cytotoxic effects against cancer cells has been documented. The structural features allow for interactions that may disrupt cancer cell proliferation pathways .
| Activity | Mechanism | References |
|---|---|---|
| Antimicrobial | Enhances binding to microbial targets | |
| Anticancer | Induces cytotoxicity in cancer cells |
Agrochemicals
The compound's structural characteristics suggest potential applications in agrochemical formulations. Its biological activity could be harnessed to develop new pesticides or fungicides targeting specific agricultural pests or pathogens.
Synthetic Chemistry
This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various chemical transformations, making it valuable in the synthesis of more complex molecules .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains. Results indicated that the compound exhibited significant inhibitory effects, particularly against Gram-positive bacteria. The study highlighted the importance of the carbamoyl group in enhancing bioactivity.
Case Study 2: Anticancer Properties
In another investigation, researchers synthesized derivatives of this compound and assessed their anticancer activity on various cancer cell lines. The findings suggested that certain derivatives displayed potent cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest.
Mechanism of Action
The mechanism of action of methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Table 1: Substituent-Driven Comparisons
Key Observations :
- The carbamoyl group in the target compound improves water solubility compared to halogenated analogs (e.g., iodo or chloro derivatives), which are more lipophilic .
Functional Group Modifications
Table 2: Ester vs. Acid/Alcohol Derivatives
Key Observations :
- Ester-to-acid conversion (e.g., hydrolysis of the target compound) is a common prodrug strategy to enhance bioavailability .
- Alcohol derivatives (e.g., ) offer a reactive site for further functionalization, such as glycosylation or sulfonation.
Complex Pyrazole Hybrids
Table 3: Multi-Functional Derivatives
Biological Activity
Methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, mechanisms of action, and therapeutic potential, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 198.19 g/mol. The structure features a pyrazole ring with a carbamoyl group, which is crucial for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on pyrazole derivatives have shown effectiveness against various bacterial strains, suggesting that the presence of the pyrazole moiety enhances bioactivity through interactions with microbial targets .
Anticancer Properties
The compound's potential as an anticancer agent is supported by its ability to induce cytotoxic effects in cancer cell lines. The mechanism may involve the formation of reactive intermediates that interact with DNA or proteins, leading to apoptosis in cancer cells. A study highlighted that pyrazole derivatives can inhibit cell proliferation in various tumor types, indicating a promising avenue for cancer therapy .
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction : The carbamoyl group may facilitate bioreduction processes within cells, generating reactive species that can damage cellular components.
- Target Interaction : The compound's structure allows it to bind effectively to specific biological targets, enhancing its therapeutic potential. This binding affinity is critical for its role as an inhibitor in various biochemical pathways .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrazole ring through condensation reactions.
- Introduction of the carbamoyl group via acylation methods.
- Final esterification to yield the methyl ester.
This synthetic pathway not only highlights the compound's structural complexity but also its versatility as a scaffold for further modifications aimed at enhancing biological activity.
Case Studies and Research Findings
Several studies have focused on the biological activity of related pyrazole compounds, providing insights into their therapeutic applications:
Q & A
Q. What are the optimized synthetic routes and critical reaction parameters for methyl 3-(4-carbamoyl-1H-pyrazol-1-yl)propanoate?
The synthesis typically involves coupling 4-carbamoyl-1H-pyrazole with methyl acrylate via nucleophilic substitution. Key parameters include:
- Solvent: Polar aprotic solvents (e.g., DMF) enhance reactant solubility and reaction kinetics .
- Base: Potassium carbonate (K₂CO₃) facilitates deprotonation of the pyrazole nitrogen .
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation .
- Purification: Column chromatography (ethyl acetate/hexane gradients) ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (C₈H₁₁N₃O₃; theoretical 197.08 g/mol) and fragmentation patterns .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substitution patterns (e.g., pyrazole ring protons at δ 7.8–8.2 ppm) and ester/carbamoyl functionalities .
- Reverse-Phase HPLC: C18 columns with acetonitrile/water gradients (70:30 to 90:10) assess purity (>98%) .
- X-Ray Crystallography: Resolves conformational ambiguities if single crystals are obtained .
Advanced Research Questions
Q. How do structural modifications at the pyrazole ring (e.g., carbamoyl vs. nitro substituents) influence reactivity and bioactivity?
- Carbamoyl Groups: Enhance hydrogen-bonding capacity, improving binding affinity to kinase ATP pockets (e.g., IC₅₀ values 2–3× lower than nitro derivatives) .
- Electronic Effects: Electron-donating carbamoyl groups increase pyrazole ring electron density, altering regioselectivity in follow-up reactions (e.g., Suzuki coupling) .
- Comparative Studies: Use DFT calculations to map electrostatic potential surfaces and correlate with enzymatic inhibition data .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Standardized Assays: Fix ATP concentrations in kinase assays to minimize variability .
- Orthogonal Purity Validation: Combine HPLC with elemental analysis to rule out impurities as confounding factors .
- Cross-Line Replication: Test activity in multiple cell lines (e.g., HEK293 vs. HeLa) to account for metabolic differences .
- SAR Meta-Analysis: Pool data from analogs to isolate substituent-specific effects (e.g., carbamoyl vs. chloro derivatives) .
Q. How can computational methods predict environmental fate and toxicity?
- QSAR Models: Estimate biodegradation half-lives (e.g., EPI Suite) and aquatic toxicity (EC₅₀ for Daphnia magna) .
- Molecular Dynamics Simulations: Predict soil sorption coefficients (log Koc ~2.5) to assess environmental persistence .
- HPLC-MS Degradation Studies: Identify photolysis/hydrolysis products in simulated ecosystems (e.g., hydroxylated metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
